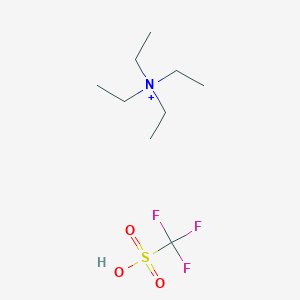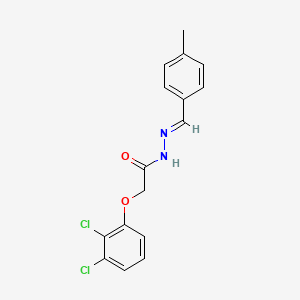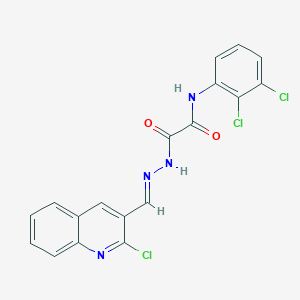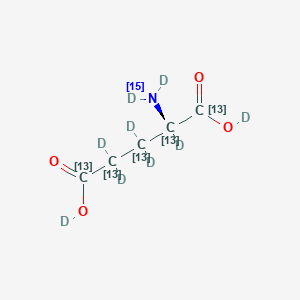(triphenylphosphine)ruthenium(II) CAS No. 1307233-23-3](/img/structure/B12055803.png)
Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene](3-phenyl-1H-inden-1-ylidene)(triphenylphosphine)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in olefin metathesis. This compound is part of a class of ruthenium-based catalysts that have been extensively studied for their efficiency and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands. One common method involves the use of dichlororuthenium complexes as starting materials, which are then reacted with 1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene and 3-phenyl-1H-inden-1-ylidene ligands under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Olefin Metathesis: This is the primary reaction for which this compound is known. It involves the exchange of alkylidene groups between olefins.
Substitution Reactions: The compound can participate in ligand exchange reactions where one or more ligands are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, alkenes, and other organic substrates. The reactions are typically carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with different alkylidene groups.
Applications De Recherche Scientifique
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Medicine: The compound’s catalytic properties are being explored for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism by which Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) exerts its catalytic effects involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The molecular targets are typically the olefinic bonds in the substrates, and the pathways involve the formation of metallacyclobutane intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II): This compound is also used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Hoveyda-Grubbs Catalyst® M731: Another ruthenium-based catalyst used for olefin metathesis, known for its high initiation rate and efficiency.
Uniqueness
Dichloro1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene(triphenylphosphine)ruthenium(II) is unique due to its specific ligand structure, which provides stability and reactivity in metathesis reactions. Its ability to catalyze reactions at relatively low temperatures and its compatibility with a wide range of substrates make it a valuable tool in synthetic chemistry .
Propriétés
Numéro CAS |
1307233-23-3 |
|---|---|
Formule moléculaire |
C61H63Cl2N2Ru- |
Poids moléculaire |
996.1 g/mol |
Nom IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;diphenylmethylbenzene |
InChI |
InChI=1S/C27H38N2.C19H15.C15H10.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h9-14,18-21H,15-16H2,1-8H3;1-15H;1-9,11H;2*1H;/q;-1;;;;+2/p-2 |
Clé InChI |
ADPFVUFTADMXHV-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=C3C=C(C4=CC=CC=C43)C5=CC=CC=C5)(Cl)Cl)C6=C(C=CC=C6C(C)C)C(C)C.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)


![(3alpha,5beta,12alpha)-24-(Dioctylamino)-12-({[(diphenylcarbamothioyl)sulfanyl]acetyl}oxy)-24-oxocholan-3-yl [2,2'-bithiophene]-5-carboxylate](/img/structure/B12055750.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
![2-[2-[3,5-Dideuterio-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol](/img/structure/B12055772.png)


![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)



